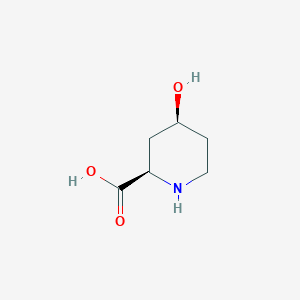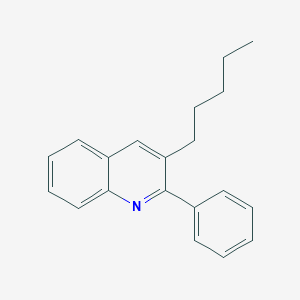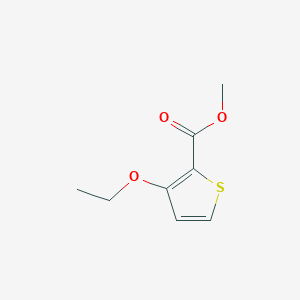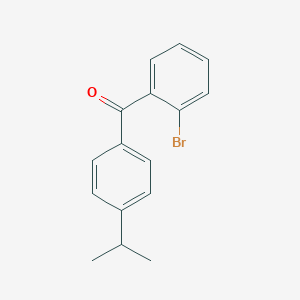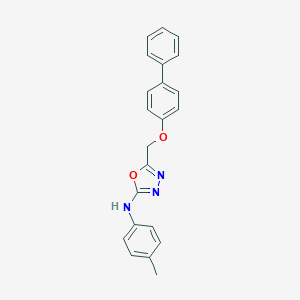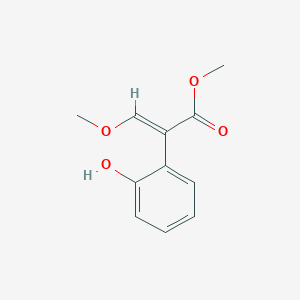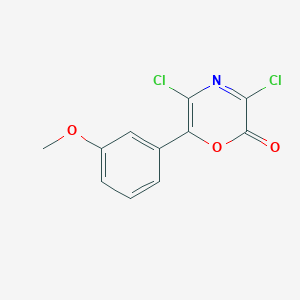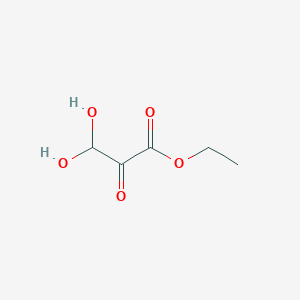
Ethyl 3,3-dihydroxy-2-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-dihydroxy-2-oxopropanoate, also known as ethyl pyruvate (EP), is a small molecule that has been extensively studied for its potential therapeutic applications. EP is a derivative of pyruvic acid, an important intermediate in the metabolism of carbohydrates. Due to its unique chemical properties, EP has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of EP is not fully understood, but it is believed to exert its effects through several pathways. EP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EP also scavenges reactive oxygen species (ROS) and inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and apoptosis.
Biochemical and Physiological Effects:
EP has been shown to have several biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. EP also improves mitochondrial function and energy metabolism, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
EP has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. However, EP has some limitations, including its short half-life and potential for non-specific effects.
Future Directions
For research on EP include investigating its potential for use in other diseases, optimizing its dosing and administration, and developing novel formulations for improved delivery.
Synthesis Methods
EP can be synthesized through several methods, including the reaction of Ethyl 3,3-dihydroxy-2-oxopropanoate alcohol with pyruvic acid, the reaction of this compound alcohol with pyruvate ester, and the reaction of this compound lactate with dithis compound sulfate. The most commonly used method is the reaction of this compound alcohol with pyruvic acid, which yields EP in high purity and yield.
Scientific Research Applications
EP has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, traumatic brain injury, acute lung injury, and liver injury. In sepsis, EP has been shown to reduce inflammation and improve survival rates in animal models. In traumatic brain injury, EP has been shown to reduce brain edema and improve neurological outcomes. In acute lung injury, EP has been shown to reduce lung inflammation and improve oxygenation. In liver injury, EP has been shown to reduce liver damage and improve liver function.
properties
CAS RN |
138380-46-8 |
|---|---|
Molecular Formula |
C5H8O5 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
ethyl 3,3-dihydroxy-2-oxopropanoate |
InChI |
InChI=1S/C5H8O5/c1-2-10-5(9)3(6)4(7)8/h4,7-8H,2H2,1H3 |
InChI Key |
XSQBUSBHZUKJFU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C(O)O |
Canonical SMILES |
CCOC(=O)C(=O)C(O)O |
Other CAS RN |
138380-46-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



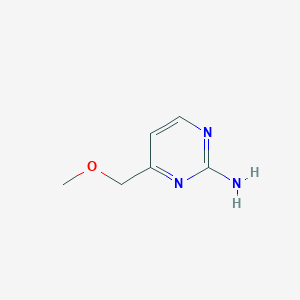

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
